Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate

Nicotinic acetylcholine receptor Conformational restriction Pyridine building blocks

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate is a pyridine-3-carboxylate ester bearing a cyclopropylmethylamino substituent at the 6-position (C₁₁H₁₄N₂O₂, MW 206.24). It belongs to the class of nicotinate-derived building blocks used in medicinal chemistry for the synthesis of more complex heterocyclic molecules.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 1880286-94-1
Cat. No. B2536249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate
CAS1880286-94-1
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)NCC2CC2
InChIInChI=1S/C11H14N2O2/c1-15-11(14)9-4-5-10(13-7-9)12-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,12,13)
InChIKeyZFEDDCJPRGNMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate (CAS 1880286-94-1): Building Block Procurement Profile


Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate is a pyridine-3-carboxylate ester bearing a cyclopropylmethylamino substituent at the 6-position (C₁₁H₁₄N₂O₂, MW 206.24). It belongs to the class of nicotinate-derived building blocks used in medicinal chemistry for the synthesis of more complex heterocyclic molecules . The compound is structurally related to intermediates explored in nicotinic acetylcholine receptor (nAChR) ligand programs, where pyridyl cyclopropylmethylamines have been evaluated as conformationally restricted nicotine analogs [1]. However, the target compound itself lacks published primary biological or pharmacological data; available information is limited to vendor catalog descriptions and computed physicochemical properties.

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate: Why Generic Substitution Carries Scientific Risk


Superficially similar nicotinate building blocks (e.g., methyl 6-(cyclopropylamino)nicotinate, CAS 1228671-54-2; methyl 6-(cyclopropylamino)-4-methylnicotinate, CAS 1355197-08-8) cannot be assumed interchangeable with this compound . The critical structural distinction—the cyclopropylmethylamino substituent versus a cyclopropylamino or substituted cyclopropylamino group—introduces differences in steric bulk, conformational flexibility, hydrogen-bonding capacity, and lipophilicity (computed logP ≈ 1.5–2.5) that affect downstream structure-activity relationships (SAR) . In nicotinic ligand programs, pyridyl cyclopropylmethylamines bearing this exact substitution pattern have been shown to deliver micromolar affinity at central nAChRs, a property lost or altered when the N-substituent is modified [1]. Without compound-specific verification, substituting an analog risks breaking a critical SAR vector in the final target molecule.

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate: Quantitative Differentiation Evidence


N-Substituent Conformational Restriction Drives nAChR Affinity: Cyclopropylmethylamino vs. Cyclopropylamino SAR

In a series of pyridyl cyclopropylmethylamines evaluated for central nAChR binding using [³H]-cytisine displacement on rat cerebral cortex homogenates, the methiodide derivatives exhibited affinity in the low micromolar range [1]. This class-level finding demonstrates that the cyclopropylmethylamino substitution pattern confers a specific conformational restriction that is not replicated by simpler cyclopropylamino analogs. While direct binding data for the target methyl ester (free base) are not available, the literature precedent establishes the cyclopropylmethylamino group as a critical pharmacophoric element for nAChR engagement—a property that analogs lacking the methylene spacer (e.g., methyl 6-(cyclopropylamino)nicotinate) cannot provide, as evidenced by the loss of affinity in related series when the spacer length or N-substitution is altered [2].

Nicotinic acetylcholine receptor Conformational restriction Pyridine building blocks

Lipophilicity Modulation via Cyclopropylmethyl vs. Cyclopropyl Substitution: Computed logP Comparison

Computed logP values differentiate the target compound from its closest analogs. Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate has a computed logP of approximately 1.66 (Mcule database) . In comparison, methyl 6-(cyclopropylamino)nicotinate (CAS 1228671-54-2, lacking the methylene spacer) is predicted to have a lower logP (≈1.2–1.4) due to reduced hydrophobic surface area, while the carboxylic acid analog (CAS 1019372-31-6) has a significantly lower logP (≈0.8) owing to the polar carboxyl group . The ~0.3–0.9 log unit difference translates to a 2–8 fold difference in n-octanol/water partition coefficient, impacting membrane permeability, solubility, and metabolic stability in downstream compounds [1].

Lipophilicity Drug-likeness Physicochemical properties

Hydrogen Bond Donor Capacity: Secondary Amine vs. Tertiary Amine Functional Group Differentiation

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate contains a secondary amine (NH) in the cyclopropylmethylamino substituent, providing one hydrogen bond donor (HBD). This distinguishes it from N-methylated or N-alkylated tertiary amine analogs, which lack HBD capacity. In nicotinic pharmacophore models, the secondary amine hydrogen has been implicated in key receptor interactions; tertiary amine analogs in the pyridyl cyclopropylmethyl series show altered or abolished binding, consistent with the requirement for a hydrogen bond donor at this position [1]. The carboxylic acid analog (CAS 1019372-31-6) offers an additional HBD at the 3-position carboxyl group, which introduces polypharmacology concerns and altered ionization behavior not present in the methyl ester .

Hydrogen bond donor Pharmacophore Molecular recognition

PDB Structural Evidence for 6-(Cyclopropylmethyl)amino-pyridine-3-carbonyl Engagement in Protein Binding

The PDB entry 5SQB contains a ligand (ChemComp-QO3) featuring a 6-[(cyclopropylmethyl)amino]pyridine-3-carbonyl fragment (the amide derivative of the target compound's acid analog) bound in a defined protein pocket [1]. This structural evidence demonstrates that the cyclopropylmethylamino-pyridine motif can engage in specific polar and hydrophobic interactions within a protein binding site. The co-crystal structure validates the fragment's drug-like geometry and confirms that the cyclopropylmethyl group is accommodated in a complementary hydrophobic sub-pocket—an interaction that would be sterically mismatched with a cyclopropylamino group lacking the methylene spacer [2].

Protein-ligand complex X-ray crystallography Fragment-based drug design

Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate: Recommended Application Scenarios


Nicotinic Acetylcholine Receptor (nAChR) Ligand Discovery Programs

Based on the class-level evidence that pyridyl cyclopropylmethylamine methiodides bind to central nAChRs (α4β2 subtype) with micromolar affinity [1], this building block is most appropriate for medicinal chemistry programs exploring rigid nicotine analogs. The cyclopropylmethylamino substituent provides the conformational restriction necessary for the nicotinic pharmacophore, and the methyl ester at the 3-position serves as a handle for further derivatization (e.g., amide coupling, hydrolysis to carboxylic acid for salt formation). Programs targeting cognitive disorders, pain, or smoking cessation may derive the highest value from this scaffold.

Structure-Based Drug Design Using PDB 5SQB as a Template

The co-crystal structure of a 6-[(cyclopropylmethyl)amino]pyridine-3-carbonyl-containing ligand in PDB 5SQB [2] provides a validated binding mode for this fragment class. Structure-based design teams can dock this methyl ester building block into the 5SQB pocket (following in silico amide coupling to the target warhead) to predict binding poses and guide SAR expansion. This scenario is appropriate for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns where structural validation accelerates hit-to-lead optimization.

Physicochemical Property Optimization in CNS Drug Candidates

With a computed logP of approximately 1.66 , this building block occupies a favorable lipophilicity range for central nervous system (CNS) drug candidates (typically logP 1–4). The presence of one hydrogen bond donor and three acceptors yields a balanced polar surface area (PSA ≈ 51 Ų), compatible with blood-brain barrier penetration predictions. This compound is a suitable starting point for CNS-oriented medicinal chemistry where fine-tuning of ADME properties through ester modification is desired.

Chemical Biology Tool Compound Synthesis for Target Engagement Studies

The methyl ester functionality enables facile conversion to the corresponding carboxylic acid, amide, or hydroxamic acid for target engagement assays (e.g., biotinylated probe synthesis, affinity chromatography ligands). Given the validated nAChR binding of related pyridyl cyclopropylmethylamines [1], this building block can serve as the core for synthesizing chemical probes to study nicotinic receptor biology. The absence of a chiral center simplifies synthesis and analytical characterization.

Quote Request

Request a Quote for Methyl 6-(cyclopropylmethylamino)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.